molecular formula C19H24N4O6S B6583589 methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1239717-07-7

methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B6583589
CAS No.: 1239717-07-7
M. Wt: 436.5 g/mol
InChI Key: BXGDEIHQTXOVSD-UHFFFAOYSA-N
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Description

Methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H24N4O6S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14165567 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring, a benzodioxole moiety, and a piperazine sulfonamide. Its molecular formula is C23H28N4O5SC_{23}H_{28}N_{4}O_{5}S with a molecular weight of approximately 468.56 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight468.56 g/mol
LogP (octanol-water)2.845
Polar Surface Area61.582 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole and piperazine have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The presence of the piperazine moiety is particularly noted for enhancing antitubercular activity through specific interactions with bacterial enzymes involved in cell wall synthesis .

Anticancer Properties

The pyrazole scaffold has been associated with anticancer activities, with compounds showing the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Studies have reported that methyl pyrazole derivatives can modulate signaling pathways related to cell survival and proliferation, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell growth.
  • Receptor Modulation : It might interact with specific receptors in the body, influencing signaling pathways that regulate inflammation and cell growth.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Antitubercular Activity

In a recent study focusing on novel antitubercular agents, several pyrazole derivatives were synthesized and screened against Mtb strains. The most active compounds displayed IC50 values below 10 µM, indicating potent activity against the pathogen while exhibiting low toxicity towards human cell lines .

Anticancer Evaluation

In vitro studies on various cancer cell lines revealed that methyl pyrazole derivatives could significantly reduce cell viability at concentrations as low as 5 µM. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .

Properties

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-3-14-17(19(24)27-2)18(21-20-14)30(25,26)23-8-6-22(7-9-23)11-13-4-5-15-16(10-13)29-12-28-15/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDEIHQTXOVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114157
Record name Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239717-07-7
Record name Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239717-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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